

# Anhydrosafflor Yellow B: A Comparative Analysis of its Neuroprotective Properties

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## Compound of Interest

Compound Name: *Anhydrosafflor yellow B*

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**Anhydrosafflor yellow B** (AHSYB), a primary water-soluble quinochalcone C-glycoside extracted from the florets of *Carthamus tinctorius* L. (safflower), has garnered significant interest for its potential neuroprotective effects. This guide provides a comprehensive cross-study comparison of the available experimental data on AHSYB, offering a valuable resource for researchers investigating novel therapeutic strategies for neurological disorders. While often studied in conjunction with its structural analog, hydroxysafflor yellow A (HSYA), this guide will focus on delineating the specific neuroprotective profile of AHSYB.

## Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of **Anhydrosafflor Yellow B** has been quantified across various experimental models of cerebral ischemia. The following tables summarize the key findings from in vitro and in vivo studies, providing a comparative overview of its impact on cell viability, neuronal damage, apoptosis, oxidative stress, and inflammation.

## In Vitro Neuroprotection: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Table 1: Effects of AHSYB on Primary Hippocampal Neurons Subjected to OGD/R

Parameter	Model	Treatment	Concentration (μM)	Outcome	Reference
Cell Viability	OGD/R	AHSYB	40	Increased	[1]
60	Increased	[1]			
80	Increased	[1]			
LDH Release	OGD/R	AHSYB	40	Decreased	[1]
60	Decreased	[1]			
80	Decreased	[1]			
Apoptosis (Bax/Bcl-2 ratio)	OGD/R	AHSYB	40, 60, 80	Decreased	[1]
Oxidative Stress (ROS, MDA)	OGD/R	AHSYB	40, 60, 80	Decreased	[1]
Oxidative Stress (SOD, GSH-Px)	OGD/R	AHSYB	40, 60, 80	Increased	[1]
SIRT1 Pathway (SIRT1, FOXO1, PGC1α mRNA & protein)	OGD/R	AHSYB	40, 60, 80	Increased	[1]

Data synthesized from Fangma et al., 2021.[1]

## In Vivo Neuroprotection: Cerebral Ischemia Models

Table 2: Effects of AHSYB in Rodent Models of Cerebral Ischemia

Parameter	Model	Treatment	Dosage (mg/kg)	Outcome	Reference
Neurological Deficit Score	MCAO/R (rat)	AHSYB	2, 4, 8	Decreased	<a href="#">[1]</a>
Permanent MCAO (rat)	AHSYB	1.75, 3.5, 7	Decreased	<a href="#">[2]</a>	
Infarct Volume	MCAO/R (rat)	AHSYB	2, 4, 8	Decreased	<a href="#">[1]</a>
Permanent MCAO (rat)	AHSYB	1.75, 3.5, 7	Decreased	<a href="#">[2]</a>	
Apoptosis (Bax/Bcl-2 ratio)	MCAO/R (rat)	AHSYB	2, 4, 8	Decreased	<a href="#">[1]</a>
Oxidative Stress (ROS, MDA in serum)	MCAO/R (rat)	AHSYB	2, 4, 8	Decreased	<a href="#">[1]</a>
Oxidative Stress (SOD, GSH-Px in serum)	MCAO/R (rat)	AHSYB	2, 4, 8	Increased	<a href="#">[1]</a>
SIRT1 Pathway (SIRT1, FOXO1, PGC1 $\alpha$ mRNA & protein)	MCAO/R (rat)	AHSYB	2, 4, 8	Increased	<a href="#">[1]</a>
Inflammatory Markers (HSP60,	Permanent MCAO (rat)	AHSYB	1.75, 3.5, 7	Decreased	<a href="#">[2]</a>

TLR-4, NF- $\kappa$ B  
p65)

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Pro-inflammatory Cytokines (IL-6, TNF- $\alpha$ )	Permanent MCAO (rat)	AHSYB	1.75, 3.5, 7	Decreased	<a href="#">[2]</a>
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Data synthesized from Fangma et al., 2021[\[1\]](#) and Song et al., 2020.[\[2\]](#)

## Experimental Protocols

### In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

This model simulates ischemic-reperfusion injury in a controlled cellular environment.

- **Cell Culture:** Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for several days to allow for maturation.
- **OGD Induction:** The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N<sub>2</sub> and 5% CO<sub>2</sub>) for a defined period (e.g., 2 hours) to induce oxygen-glucose deprivation.
- **Reperfusion:** Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO<sub>2</sub>) for a specified reperfusion period (e.g., 24 hours).
- **AHSYB Treatment:** **Anhydrosafflor yellow B** is typically dissolved in the culture medium and added to the cells at the beginning of the reperfusion phase at various concentrations (e.g., 40, 60, 80  $\mu$ M)[\[1\]](#).
- **Outcome Measures:** Cell viability is commonly assessed using the MTT or CCK-8 assay, while cytotoxicity is measured by lactate dehydrogenase (LDH) release into the culture medium. Apoptosis is quantified by methods such as TUNEL staining or Western blot

analysis of apoptotic markers like Bax and Bcl-2. Oxidative stress is evaluated by measuring levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [1].

## In Vivo: Middle Cerebral Artery Occlusion (MCAO) Models in Rats

This model is a widely used preclinical model of focal cerebral ischemia that mimics the clinical scenario of stroke followed by thrombolytic therapy.

- **Animal Preparation:** Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with pentobarbital sodium).
- **Surgical Procedure (Intraluminal Filament Method):** A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A specialized monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- **Ischemia and Reperfusion:** The filament is left in place for a specific duration to induce ischemia (e.g., 2 hours). Reperfusion is initiated by withdrawing the filament to restore blood flow.
- **AHSYB Administration:** AHSYB is dissolved in saline and administered intravenously at different dosages (e.g., 2, 4, and 8 mg/kg) at the onset of reperfusion[1].
- **Assessment:** Neurological deficit scoring is performed at a set time point after reperfusion (e.g., 24 hours) to assess functional outcomes. Subsequently, the animals are euthanized, and the brains are removed for infarct volume measurement (e.g., using TTC staining) and biochemical analyses (e.g., Western blot, immunohistochemistry) of the ischemic penumbra[1].

This model induces a permanent ischemic state without reperfusion.

- **Animal and Surgical Preparation:** Similar to the MCAO/R model, adult male Sprague-Dawley rats are anesthetized and the carotid arteries are exposed.

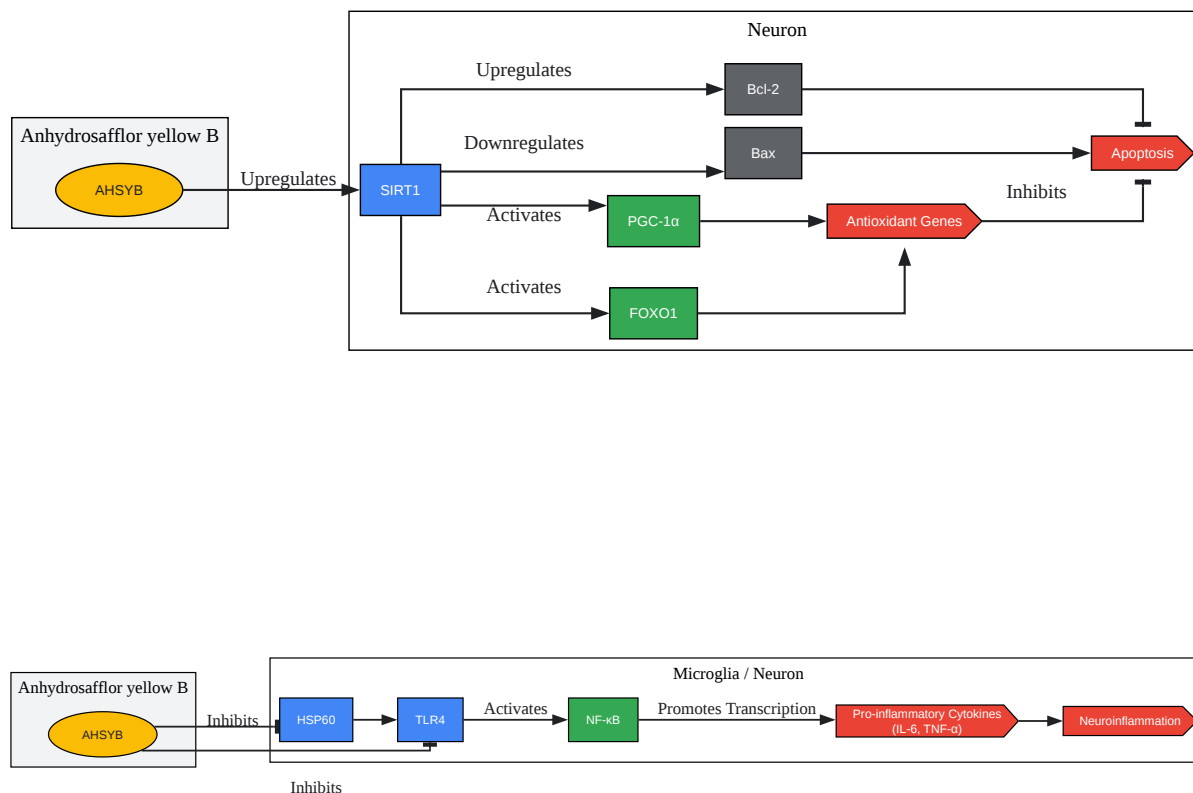
- **Permanent Occlusion:** The MCA is permanently occluded, typically by inserting a filament and leaving it in place or by direct electrocoagulation of the artery.
- **AHSYB Administration:** AHSYB is administered intravenously at various doses (e.g., 1.75, 3.5, and 7 mg/kg) shortly after the induction of ischemia[2].
- **Outcome Evaluation:** Neurological function and infarct volume are assessed at a predetermined time point (e.g., 24 hours) post-occlusion. Brain tissue is collected for histological and molecular analyses of inflammatory markers[2].

## Signaling Pathways and Mechanisms of Action

Current research indicates that **Anhydrosafflor yellow B** exerts its neuroprotective effects through multiple signaling pathways, primarily by mitigating apoptosis, oxidative stress, and inflammation.

### SIRT1 Signaling Pathway

AHSYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity. The activation of SIRT1 by AHSYB leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ). This cascade ultimately enhances antioxidant defenses and inhibits apoptosis.



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## References

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